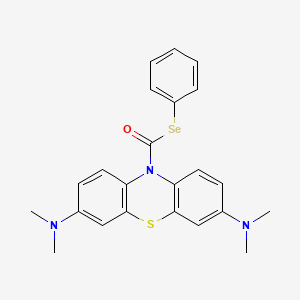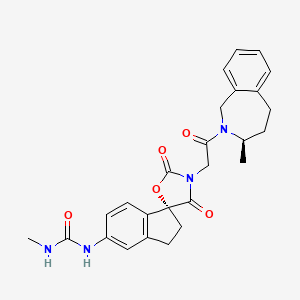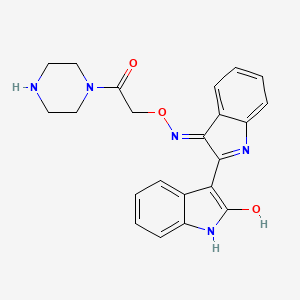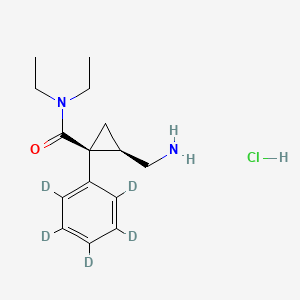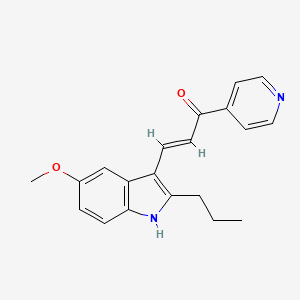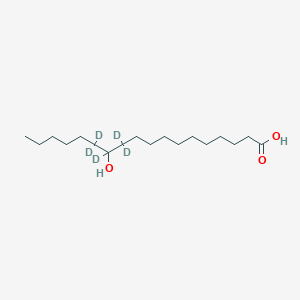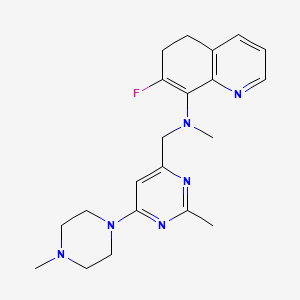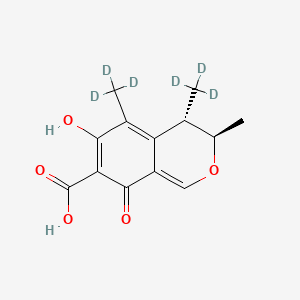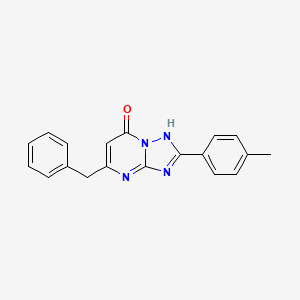
GABAA receptor agent 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GABAA receptor agent 8 is a compound that interacts with the gamma-aminobutyric acid type A (GABAA) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. These receptors play a crucial role in regulating neuronal excitability and are involved in various physiological and pharmacological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GABAA receptor agent 8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
GABAA receptor agent 8 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
GABAA receptor agent 8 has a wide range of scientific research applications, including:
Mecanismo De Acción
GABAA receptor agent 8 exerts its effects by binding to the GABAA receptors, which are ligand-gated ion channels. Upon binding, the receptor undergoes a conformational change that opens the chloride ion channel, leading to hyperpolarization of the neuronal membrane and inhibition of action potential transmission . This mechanism is crucial for the regulation of neuronal excitability and the maintenance of inhibitory tone in the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to GABAA receptor agent 8 include:
Benzodiazepines: These compounds also bind to GABAA receptors and enhance their inhibitory effects.
Barbiturates: Another class of compounds that interact with GABAA receptors and potentiate their activity.
Neurosteroids: These endogenous compounds modulate GABAA receptor function and have similar effects on neuronal excitability.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for certain subtypes of GABAA receptors, which may result in distinct pharmacological effects compared to other similar compounds .
Propiedades
Fórmula molecular |
C19H16N4O |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
5-benzyl-2-(4-methylphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H16N4O/c1-13-7-9-15(10-8-13)18-21-19-20-16(12-17(24)23(19)22-18)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,21,22) |
Clave InChI |
CBSMOYQXHBJFIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


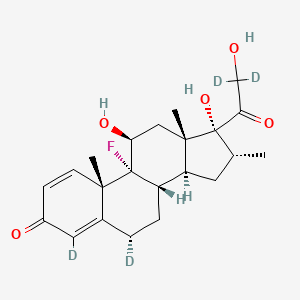
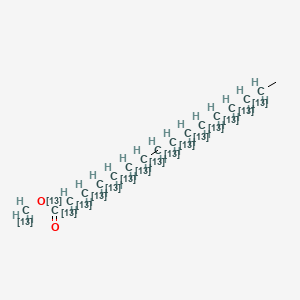
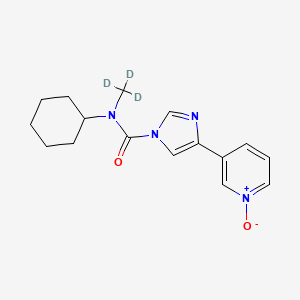
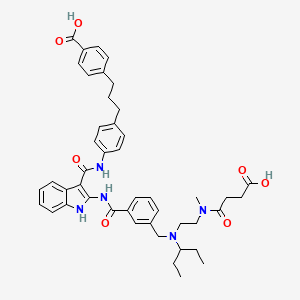
![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
